molecular formula C6H16Cl2N2 B2368762 (1S,3S)-cyclohexane-1,3-diamine Dihydrochloride CAS No. 860296-82-8

(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride

Cat. No.: B2368762
CAS No.: 860296-82-8
M. Wt: 187.11
InChI Key: ABDGJCKNZHDDLV-USPAICOZSA-N
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Description

(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a chiral diamine derivative of cyclohexane, commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride typically involves the reduction of the corresponding dinitrile or diamide precursors. One common method is the catalytic hydrogenation of 1,3-cyclohexanedinitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dihydrochloride salt is typically obtained by crystallization from aqueous hydrochloric acid solutions.

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substitution patterns.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as acyl chlorides or isocyanates are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

    Amides and Ureas: Formed through nucleophilic substitution.

    Imines and Nitriles: Formed through oxidation.

    Substituted Cyclohexanes: Formed through reduction.

Scientific Research Applications

(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic functions.

Comparison with Similar Compounds

    (1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: The enantiomer of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride, with similar chemical properties but different biological activities.

    1,3-Diaminopropane: A linear diamine with comparable reactivity but lacking the cyclic structure and chirality.

    1,2-Diaminocyclohexane: Another cyclic diamine with different substitution patterns and stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications.

Properties

IUPAC Name

(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGJCKNZHDDLV-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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